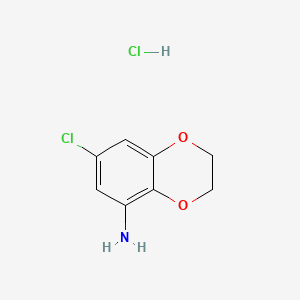
7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride is a chemical compound with the molecular formula C8H8ClNO2 It is a derivative of benzodioxin, characterized by the presence of a chlorine atom at the 7th position and an amine group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 1,4-benzodioxane, which undergoes chlorination to introduce the chlorine atom at the 7th position.
Amination: The chlorinated intermediate is then subjected to amination, where an amine group is introduced at the 5th position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can participate in substitution reactions where the chlorine atom or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and other derivatives.
Substitution Products: Various substituted benzodioxin derivatives.
Aplicaciones Científicas De Investigación
7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride involves its interaction with specific molecular targets. The chlorine atom and the amine group play crucial roles in its binding to target proteins and enzymes. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
- 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride
- 6-Chloro-1,3-benzodioxol-5-amine
- 2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Comparison:
- 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.
- 6-Chloro-1,3-benzodioxol-5-amine: Similar structure but with different substitution patterns. It may have different chemical and biological properties.
- 2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: Contains additional chlorine atoms and a benzamide group, leading to different reactivity and potential applications.
Propiedades
Fórmula molecular |
C8H9Cl2NO2 |
|---|---|
Peso molecular |
222.07 g/mol |
Nombre IUPAC |
7-chloro-2,3-dihydro-1,4-benzodioxin-5-amine;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-5-3-6(10)8-7(4-5)11-1-2-12-8;/h3-4H,1-2,10H2;1H |
Clave InChI |
AUOKVRIBWWJLBL-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=C(C=C2O1)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5,5-dimethyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13461467.png)
![Methyl 4-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13461486.png)
![4-[(2-Chloropyrimidin-4-yl)oxy]aniline dihydrochloride](/img/structure/B13461489.png)
![tert-butyl N-{2-[(fluorosulfonyl)amino]-2-methylpropyl}carbamate](/img/structure/B13461490.png)


![(2S,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B13461503.png)
![Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13461516.png)



![2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride](/img/structure/B13461557.png)

![1-[4-(Benzyloxy)phenyl]propan-2-ol](/img/structure/B13461562.png)
